Cas no 1806670-72-3 (Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate)

Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate
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- Inchi: 1S/C14H16O6/c1-2-20-14(19)11-6-5-10(12(16)13(17)18)8-9(11)4-3-7-15/h5-8,12,16H,2-4H2,1H3,(H,17,18)
- InChI Key: XBNIRXCYPHYPDB-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C=CC(C(=O)OCC)=C(C=1)CCC=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 354
- XLogP3: 0.7
- Topological Polar Surface Area: 101
Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015003967-250mg |
Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate |
1806670-72-3 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015003967-500mg |
Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate |
1806670-72-3 | 97% | 500mg |
782.40 USD | 2021-06-21 | |
Alichem | A015003967-1g |
Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate |
1806670-72-3 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate Related Literature
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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4. Back matter
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate
Ethyl 4-(Carboxy(Hydroxy)Methyl)-2-(3-Oxopropyl)Benzoate: A Comprehensive Overview
Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate, with the CAS number 1806670-72-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate ester group with a hydroxycarboxylic acid moiety and a ketone functional group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, polymer synthesis, and as a precursor for advanced materials.
Recent studies have highlighted the importance of such multifunctional compounds in the development of bioactive molecules. For instance, researchers have explored the use of ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate as a building block for constructing bio-inspired polymers. These polymers exhibit enhanced biocompatibility and mechanical properties, making them promising candidates for tissue engineering applications. The presence of the hydroxycarboxylic acid group in the molecule plays a crucial role in these properties, as it can participate in hydrogen bonding and other non-covalent interactions that are essential for polymer stability.
In addition to its role in polymer science, ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate has also been investigated for its potential in drug delivery systems. The ketone group within the molecule can undergo various chemical transformations, enabling the attachment of bioactive molecules or targeting ligands. This versatility makes it an attractive candidate for designing stimuli-responsive drug delivery systems, where the release of therapeutic agents can be controlled by external stimuli such as pH or temperature changes.
The synthesis of ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate typically involves multi-step organic reactions, including esterification, oxidation, and protection/deprotection strategies. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in these reactions. For example, the use of transition metal catalysts has been reported to facilitate key steps in the synthesis process, reducing reaction times and minimizing by-products.
From a structural perspective, ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate exhibits a high degree of symmetry and functionality. The benzoate ester group provides aromatic stability, while the hydroxycarboxylic acid moiety introduces hydrophilic character to the molecule. This balance between hydrophobic and hydrophilic domains is critical for applications in amphiphilic materials and surfactants.
Furthermore, computational studies have provided valuable insights into the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the conjugated system within the molecule contributes significantly to its electronic properties, making it suitable for use in organic electronics. Potential applications include its incorporation into organic light-emitting diodes (OLEDs) or as a component in conductive polymers.
In summary, ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of functional groups and structural features positions it as a valuable tool in modern material science and drug development. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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